Penarolide sulfate A2 is a novel macrolide compound characterized by its unique structure and biological activity. It is a 31-membered macrolide that contains a proline residue and three sulfate groups. This compound has garnered attention due to its potential as an inhibitor of α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The first total synthesis of penarolide sulfate A2 was achieved through a convergent approach, demonstrating its complex stereochemistry and structural features .
Penarolide sulfate A2 was isolated from the marine sponge Penares sp., which is known for producing various bioactive compounds. The classification of penarolide sulfate A2 falls under the category of macrolides, a class of natural products characterized by their large cyclic esters. These compounds often exhibit significant pharmacological activities, including antimicrobial and antidiabetic effects .
The use of L-arabinose as a chiral template was instrumental in achieving the desired stereochemistry throughout the synthesis.
The molecular structure of penarolide sulfate A2 can be described as follows:
The stereochemical configuration of penarolide sulfate A2 is significant due to its three contiguous stereogenic centers, which play a crucial role in its interaction with biological targets .
Penarolide sulfate A2 has been shown to exhibit inhibitory activity against α-glucosidase, with an IC50 value of 4.87 μg/mL. This indicates its potential utility in managing conditions such as diabetes by modulating carbohydrate absorption. The compound's reactivity can be attributed to the presence of multiple functional groups, including hydroxyl and sulfate moieties, which enhance its interaction with enzyme active sites .
The mechanism by which penarolide sulfate A2 inhibits α-glucosidase involves competitive inhibition. The compound binds to the active site of the enzyme, preventing it from hydrolyzing carbohydrates into glucose. This action leads to a decrease in postprandial blood glucose levels, making it a candidate for therapeutic use in diabetes management. The structural features, particularly the presence of sulfate groups, are believed to be critical for this inhibitory activity .
The detailed characterization of penarolide sulfate A2's physical properties aids in understanding its behavior in biological systems and potential applications .
Penarolide sulfate A2 has promising applications in medicinal chemistry, particularly as an α-glucosidase inhibitor. Its ability to regulate glucose metabolism positions it as a potential therapeutic agent for diabetes treatment. Additionally, ongoing research into its structural analogs may lead to the development of more effective drugs with enhanced bioavailability and reduced side effects .
Penarolide sulfate A₂ was first isolated in 2000 from the marine sponge Penares sp. collected off Hachijo-jima Island, Japan. The discovery emerged from a targeted screening program investigating Japanese marine invertebrates for α-glucosidase inhibitors. Bioassay-guided fractionation of the sponge's hydrophilic extract identified two biologically active isomers—penarolide sulfates A₁ and A₂—present in a 3:2 ratio. The isolation process involved partitioning the methanol extract between dichloromethane (CH₂Cl₂) and water (H₂O), followed by extraction of the aqueous layer with n-butanol (n-BuOH). Subsequent purification steps employed octadecylsilyl (ODS) flash chromatography and repeated ODS high-performance liquid chromatography (HPLC), yielding the major active fraction. Structural elucidation confirmed these compounds as unprecedented sulfated macrolides bearing a proline residue [1] [2].
Table 1: Key Discovery Parameters of Penarolide Sulfate A₂
Parameter | Detail |
---|---|
Source Organism | Marine sponge Penares sp. |
Collection Site | Coastal waters of Hachijo-jima Island, Japan |
Extraction Method | Partitioned MeOH extract (CH₂Cl₂/H₂O; n-BuOH layer) |
Purification Techniques | ODS flash chromatography, repeated ODS HPLC |
Biological Activity | α-Glucosidase inhibition (IC₅₀ = 1.5 μg/mL) |
Penarolide sulfate A₂ belongs to the macrolide family, characterized by a large macrocyclic lactone ring. Specifically, it is a 31-membered macrolide encompassing a proline residue and three sulfate groups (–OSO₃⁻). Its structure was determined through comprehensive spectroscopic analyses, including two-dimensional nuclear magnetic resonance (2D NMR) and high-resolution fast-atom bombardment mass spectrometry (HR-FABMS). Key structural features include:
The absolute stereochemistry was resolved using chemical degradation and circular dichroism (CD) spectroscopy. The first total synthesis of penarolide sulfate A₂ (achieved in 2014) corroborated its structure, involving a 16-step convergent strategy that utilized L-arabinose as a chiral template for three stereogenic centers. Key synthetic reactions included Brown asymmetric allylation, olefin cross-metathesis, and macrolactamization [3] [4].
Table 2: Structural Features of Penarolide Sulfate A₂
Structural Element | Description |
---|---|
Macrolide Ring Size | 31-membered lactone |
Amino Acid Constituent | L-Proline residue |
Sulfate Groups | Three –OSO₃⁻ modifications |
Sugar Attachments | None (distinguishes it from classical macrolide antibiotics) |
Stereogenic Centers | Multiple, configured via L-arabinose-derived synthesis |
α-Glucosidases are enzymes located in the brush border of the small intestine that hydrolyze complex carbohydrates into absorbable monosaccharides. Inhibitors of these enzymes delay glucose absorption, reducing postprandial hyperglycemia—a critical therapeutic target in type 2 diabetes mellitus (T2DM) management. Penarolide sulfate A₂ demonstrates potent inhibition of yeast α-glucosidase (IC₅₀ = 1.5 μg/mL), comparable to clinical therapeutics like acarbose [2].
The therapeutic relevance of α-glucosidase inhibitors extends beyond diabetes:
Notably, the sulfate groups are indispensable for activity: fully desulfated penarolide A₂ exhibits a 2.2-fold reduction in inhibitory potency (IC₅₀ = 10.74 μg/mL), underscoring the role of ionic interactions in enzyme binding [3] [4].
Table 3: Therapeutic Contexts of α-Glucosidase Inhibition
Therapeutic Area | Mechanistic Role | Penarolide A₂ Relevance |
---|---|---|
Diabetes (T2DM) | Delays carbohydrate digestion, blunts postprandial hyperglycemia | IC₅₀ = 1.5 μg/mL; superior to desulfated analog (IC₅₀ = 10.74 μg/mL) |
Antiviral Therapy | Disrupts N-linked glycosylation of viral envelope proteins | Demonstrated in other marine α-glucosidase inhibitors [8] |
Oncology | Inhibits metastasis-associated glycosidases | Theoretical support from glycobiology studies [1] |
Concluding RemarksPenarolide sulfate A₂ exemplifies the chemical innovation found in marine invertebrates. Its complex sulfated macrolide architecture and targeted enzyme inhibition highlight its dual significance as a tool for glycobiology research and a prototype for therapeutics targeting metabolic and infectious diseases. Future research directions include in vivo validation of its antidiabetic/antiviral efficacy and structure-activity relationship (SAR) optimization of its macrolide scaffold [2] [3] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1